(R)-1-Boc-3-(Bromomethyl)pyrrolidine
Übersicht
Beschreibung
“®-1-Boc-3-(Bromomethyl)pyrrolidine” is also known as “®-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate”. It has a CAS Number of 1039826-29-3 and a molecular weight of 264.16 . This compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists .
Molecular Structure Analysis
Pyrrolidine derivatives, including “®-1-Boc-3-(Bromomethyl)pyrrolidine”, are characterized by a five-membered nitrogen-containing ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “®-1-Boc-3-(Bromomethyl)pyrrolidine” are not detailed in the searched resources, pyrrolidine derivatives are known for their versatility in chemical reactions .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Catalysis
(R)-1-Boc-3-(Bromomethyl)pyrrolidine has been used extensively in enantioselective synthesis. A study demonstrated its application in the enantioselective palladium-catalyzed α-arylation, which is significant in synthesizing various heteroaromatic compounds. This method has been applied to synthesize several complex molecules, including (R)-crispine A and (S)-nicotine, highlighting its versatility in organic synthesis (Barker et al., 2011). Another study focused on the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which is a closely related compound, emphasizing the importance of these reactions in synthesizing 2-aryl-N-Boc-pyrrolidines (Campos et al., 2006).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, the compound has found applications in synthesizing various pharmacologically active molecules. For instance, its derivative was used in the synthesis of a chiral diamine ligand, which was then applied to asymmetric lithiation-substitution reactions, a key step in synthesizing several bioactive molecules (Li, Schenkel, & Kozlowski, 2000). Additionally, (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, a compound derived from it, was synthesized for potential applications in asymmetric synthesis, further highlighting its utility in drug development (Deng & Mani, 2005).
Material Science and Photodynamic Therapy
In material science, derivatives of this compound were used to synthesize novel compounds like BODIPY-Ru(ii) arene dyads, which showed effective photo-inactivation against cancer cells, indicating its potential in photodynamic therapy (Wang et al., 2015).
Wirkmechanismus
The mechanism of action of pyrrolidine derivatives can vary widely depending on their specific structures and target molecules. They have been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including “®-1-Boc-3-(Bromomethyl)pyrrolidine”, continue to be of interest in drug discovery due to their diverse biological activities. Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and designing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGQGISAMHLST-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679931 | |
Record name | tert-Butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067230-65-2 | |
Record name | tert-Butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-(Bromomethyl)pyrrolidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.